molecular formula C21H15ClN2O3 B251828 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Katalognummer: B251828
Molekulargewicht: 378.8 g/mol
InChI-Schlüssel: HTJCKQBLIXHLTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CNOB, and it belongs to the class of benzamide derivatives. CNOB has been shown to possess a range of biological activities, making it a promising candidate for drug development.

Wirkmechanismus

The mechanism of action of CNOB is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. CNOB has been shown to interact with the G protein-coupled receptor 55 (GPR55), which is involved in the regulation of pain and inflammation. Additionally, CNOB has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the regulation of pain and temperature sensation.
Biochemical and Physiological Effects:
CNOB has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a promising candidate for the treatment of inflammatory diseases. Additionally, CNOB has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. CNOB has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

CNOB has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, CNOB has been extensively studied, and its biological activities are well-characterized. However, there are also limitations to the use of CNOB in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well-characterized.

Zukünftige Richtungen

There are several future directions for the study of CNOB. One potential direction is the investigation of its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, the development of CNOB derivatives with improved pharmacokinetic properties could improve its potential as a therapeutic agent. The investigation of CNOB's potential side effects and toxicity is also an important area of future research. Finally, the investigation of CNOB's potential use in combination with other therapeutic agents could provide new treatment options for a range of diseases.

Synthesemethoden

The synthesis of CNOB involves several steps, including the condensation of 5-chloro-2-aminobenzoxazole with 4-methoxybenzoyl chloride to form the intermediate product. The intermediate product is then treated with 4-aminophenylboronic acid in the presence of a palladium catalyst to yield the final product, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide. The synthesis of CNOB has been optimized to improve yield and purity, making it a viable compound for scientific research.

Wissenschaftliche Forschungsanwendungen

CNOB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, CNOB has been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. The compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Eigenschaften

Molekularformel

C21H15ClN2O3

Molekulargewicht

378.8 g/mol

IUPAC-Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C21H15ClN2O3/c1-26-17-9-4-13(5-10-17)20(25)23-16-7-2-14(3-8-16)21-24-18-12-15(22)6-11-19(18)27-21/h2-12H,1H3,(H,23,25)

InChI-Schlüssel

HTJCKQBLIXHLTJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.